molecular formula C16H18N2O4 B555471 (S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid CAS No. 74938-90-2

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid

Cat. No. B555471
CAS RN: 74938-90-2
M. Wt: 302.32 g/mol
InChI Key: JKMBFBPDQHOZTG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid, also known as L-ANAP, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential applications in drug development and biochemical studies. L-ANAP is a chiral molecule that exists in two enantiomeric forms, with the (S)-enantiomer being the biologically active form.

Scientific Research Applications

Determination of γ-glutamyl transferase activity

H-Glu-4MbetaNA is used as a substrate for the determination of γ-glutamyl transferase activity . γ-glutamyl transferase is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione and drug and xenobiotic detoxification .

Histochemistry

H-Glu-4MbetaNA is also used in histochemistry . Histochemistry is the study of the chemical composition of the cells and tissues of plants and animals. It is used to visualize or identify the distribution and localization of biomolecules such as proteins, nucleic acids and lipids .

Detection of β-glucuronidase activity

H-Glu-4MbetaNA can be used in the detection of β-glucuronidase activity . β-glucuronidase is an enzyme that hydrolyzes the glucuronic acid component of glucuronides, substances that detoxify and eliminate foreign substances in the body .

Cancer Diagnosis

Abnormal β-glucuronidase activity is directly related to the occurrence of some malignant tumors . Therefore, H-Glu-4MbetaNA could potentially be used in cancer diagnosis .

Water Quality Monitoring

β-glucuronidase activity can also be considered a biomarker for E. coli detection . Therefore, H-Glu-4MbetaNA could potentially be used in the monitoring of microbiological quality of water sources .

Plant Immune Responses

The treatment of roots with Glu activates the expression of PAMP-, salicylic acid-, and jasmonic acid-inducible genes in leaves . This suggests that H-Glu-4MbetaNA could potentially be used to study plant immune responses .

properties

IUPAC Name

(4S)-4-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-16(21)13(17)6-7-15(19)20/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBFBPDQHOZTG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid

CAS RN

74938-90-2
Record name L-Glutamic acid α-(4-methoxy-β-naphthylamide)
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